1-Bromo-2-methoxy-4-thiocyanatobenzene
Description
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYWEFPWGYQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Para-Thiocyanation of Anisole
The foundational step in synthesizing 1-bromo-2-methoxy-4-thiocyanatobenzene involves introducing the thiocyanate group at the para position relative to the methoxy group. Recent advances in iron-catalyzed C–H thiocyanation have enabled high regiocontrol. A method developed by employs N-thiocyanatosaccharin (2) and iron(III) chloride (2.5 mol%) in dichloromethane at 40°C. Under these conditions, anisole undergoes para-thiocyanation within 30 minutes, yielding 4-thiocyanatoanisole (5a ) in 93% yield.
Key advantages of this approach include:
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Mild conditions : Avoids harsh reagents like thiocyanogen.
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Scalability : Demonstrated at 3.3 mmol without yield reduction.
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Functional group tolerance : Compatible with electron-donating groups (e.g., methoxy).
The reaction mechanism involves electrophilic aromatic substitution (EAS), where iron(III) chloride activates 2 to generate a thiocyanating electrophile. The methoxy group directs substitution to the para position due to its strong electron-donating effect.
Ortho-Bromination of 4-Thiocyanatoanisole
Introducing bromine at the ortho position relative to the methoxy group requires careful optimization to avoid displacement of the thiocyanate. Building on methodologies from, N-bromosuccinimide (NBS) and iron(III) triflimide (10 mol%) in dichloromethane at 40°C achieve selective ortho-bromination. This one-pot, two-step process converts 4-thiocyanatoanisole (5a ) into 1-bromo-2-methoxy-4-thiocyanatobenzene (14 ) in 87% yield.
Critical reaction parameters :
Table 1: Optimization of Ortho-Bromination Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Fe(OTf)₃ | CH₂Cl₂ | 18 | 87 |
| FeCl₃ | CH₂Cl₂ | 24 | 62 |
| AlCl₃ | CH₂Cl₂ | 24 | 45 |
Alternative Approaches Using N-Bromosulfonamide Reagents
Simultaneous Bromination and Thiocyanation
A method reported in utilizes N,N′-dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine (A) with potassium thiocyanate in methanol. While primarily used for thiocyanation, this system can introduce bromine under specific conditions. For example, reacting anisole with A and KSCN at 25°C in acetic acid yields 2-thiocyanato-1-methoxybenzene (20%) alongside 4-thiocyanatoanisole (75%). Adjusting stoichiometry to favor bromination could theoretically yield the target compound, though yields remain suboptimal compared to sequential methods.
Limitations :
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Competing reactions : Bromine may act as an electrophile, leading to di-substitution.
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Solvent dependence : Acetic acid promotes thiocyanation but slows bromination.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The iron-catalyzed sequential method () outperforms alternative routes, achieving an overall yield of 87% for 1-bromo-2-methoxy-4-thiocyanatobenzene . In contrast, methods relying on N-bromosulfonamides () struggle with regiocontrol, often producing mixtures of ortho and para isomers.
Table 2: Comparison of Preparation Methods
| Method | Key Reagents | Yield (%) | Regioselectivity |
|---|---|---|---|
| Fe(OTf)₃/NBS | N-Thiocyanatosaccharin, NBS | 87 | High (para/ortho) |
| N-Bromosulfonamide (A) | KSCN, CH₃COOH | 20–75 | Moderate |
Mechanistic Insights and Selectivity
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Dimethoxybenzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
1-Bromo-2-methoxy-4-thiocyanatobenzene has various applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Bromo-2-methoxy-4-thiocyanatobenzene exerts its effects involves its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and thiocyanate groups can engage in various chemical interactions. These functional groups allow the compound to interact with molecular targets and pathways, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-bromo-2-methoxy-4-thiocyanatobenzene with structurally related brominated methoxybenzene derivatives, highlighting substituent effects on reactivity and applications:
*Calculated molecular weight based on formula C₈H₆BrNO₂S.
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